3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester
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Overview
Description
ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE is a compound that belongs to the class of bicyclo[2.2.1]heptane derivatives. These compounds are known for their unique structural features, which include a bicyclic framework that imparts significant rigidity and stability to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an ethylamino carbamate. The reaction conditions often require the use of a strong base to deprotonate the carbamate, followed by nucleophilic substitution to introduce the ethylamino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:
- ETHYL BICYCLO[2.2.1]HEPT-2-ENE-5-CARBOXYLATE
- BICYCLO[2.2.1]HEPTANE-2-ETHYL
Uniqueness
ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its rigidity and stability make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
91695-67-9 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
ethyl N-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-3-16-12(15)14-13-8(2)11-7-9-4-5-10(11)6-9/h8-11,13H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
AHEIXKMVTNEBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(C)C1CC2CCC1C2 |
Origin of Product |
United States |
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